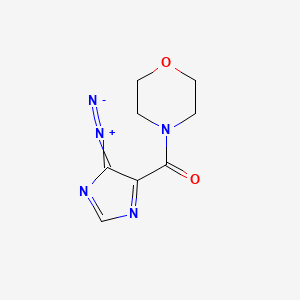
(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate is a chemical compound known for its unique structure and properties It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pH, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium halides (NaX), sodium hydroxide (NaOH), or sodium cyanide (NaCN) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate involves the formation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby exerting biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
- (5-Diazonio-4H-imidazol-4-ylidene)(piperidin-4-yl)methanolate
- (5-Diazonio-4H-imidazol-4-ylidene)(pyrrolidin-4-yl)methanolate
- (5-Diazonio-4H-imidazol-4-ylidene)(azepan-4-yl)methanolate
Uniqueness
(5-Diazonio-4H-imidazol-4-ylidene)(morpholin-4-yl)methanolate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs with different ring structures.
Properties
CAS No. |
497846-83-0 |
|---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(5-diazoimidazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C8H9N5O2/c9-12-7-6(10-5-11-7)8(14)13-1-3-15-4-2-13/h5H,1-4H2 |
InChI Key |
GVIBAVSNZTWUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=NC2=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















